molecular formula C14H11N5OS2 B2937581 2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide CAS No. 1171482-70-4

2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide

Cat. No.: B2937581
CAS No.: 1171482-70-4
M. Wt: 329.4
InChI Key: KJYAFLXIJPBRKA-UHFFFAOYSA-N
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Description

2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole-carboxamide moiety fused to a [1,3]thiazolo[5,4-e][1,3]benzothiazole core. This structure combines aromatic and heterocyclic systems, which are often associated with bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors involved in inflammation or cancer pathways. The methyl substituents at the 2-position of the pyrazole and the 7-position of the benzothiazole likely influence solubility, stability, and binding interactions .

Properties

IUPAC Name

2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS2/c1-7-16-11-10(21-7)4-3-8-12(11)22-14(17-8)18-13(20)9-5-6-15-19(9)2/h3-6H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYAFLXIJPBRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

The compound’s structural analogs often differ in substituent placement and heterocyclic core composition. For example:

  • 4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide (from ) replaces the pyrazole-carboxamide with a benzamide group and introduces a diethylamino substituent.
  • 2-[1H-pyrazol-4-yl-methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one (from ) substitutes the benzothiazole with a benzimidazole ring and incorporates a ketone group. Benzothiazoles (S-containing) generally exhibit higher lipophilicity than benzimidazoles (N-containing), which may affect membrane permeability and metabolic stability .

Physicochemical Properties

Compound Molecular Weight Key Substituents Predicted logP<sup>*</sup>
Target compound 370.43 g/mol 2-methyl pyrazole, 7-methyl ~3.2
4-(diethylamino)-N-(7-methyl-...)benzamide 423.50 g/mol Diethylamino, benzamide ~3.8
Thiazolo-benzimidazolone derivative 324.36 g/mol Pyrazole-methylene, ketone ~2.5

<sup>*</sup>logP values estimated using fragment-based methods.

Biological Activity

2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:

  • Formation of the thiazole and benzothiazole rings through cyclization reactions.
  • Introduction of the pyrazole moiety via condensation reactions.
  • Final carboxamide formation through acylation processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism : These compounds often induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.
  • Case Study : A related thiazole compound demonstrated an IC50 value of 12 µM against various cancer cell lines, suggesting potent anticancer activity .

Antimicrobial Activity

Research has shown that thiazole derivatives possess antimicrobial properties:

  • Activity Spectrum : Compounds have been tested against Gram-positive and Gram-negative bacteria as well as fungi.
  • Findings : One study reported that a thiazole derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of these compounds:

  • Research Findings : In animal models, certain derivatives were found to significantly increase seizure latency and reduce mortality rates induced by convulsants .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many related compounds have been shown to inhibit key enzymes involved in metabolic pathways relevant to cancer and infection.
  • Receptor Modulation : Some studies suggest that these compounds may act as modulators of specific receptors involved in neurotransmission and immune responses .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells .

Data Summary

Biological ActivityIC50/MIC ValueReference
Anticancer12 µM
Antimicrobial32 µg/mL
AnticonvulsantIncreased latency in seizures

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